N-Hydroxy-N-phenyl-2-propylpentanamide
Description
Properties
CAS No. |
132520-39-9 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-hydroxy-N-phenyl-2-propylpentanamide |
InChI |
InChI=1S/C14H21NO2/c1-3-8-12(9-4-2)14(16)15(17)13-10-6-5-7-11-13/h5-7,10-12,17H,3-4,8-9H2,1-2H3 |
InChI Key |
UZPDLRCNONNCLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)N(C1=CC=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
- Antioxidant Efficacy : Hydroxamic acids in demonstrated IC₅₀ values in DPPH assays comparable to standard antioxidants like BHA . The target compound’s 2-propyl and phenyl groups could modulate this activity.
- Structural Stability : Cyclic substituents (e.g., cyclopropane in compound 6) may confer conformational rigidity, improving target binding compared to linear chains in the target compound.
- Toxicity Considerations: underscores that even minor structural changes (e.g., piperidinyl substitution) can lead to significant toxicity uncertainties .
Preparation Methods
Synthesis Strategies for N-Hydroxy-N-phenyl-2-propylpentanamide
Acyl Chloride Formation from 2-Propylpentanoic Acid
The synthesis begins with the conversion of 2-propylpentanoic acid (valproic acid, VPA) to its corresponding acyl chloride, a critical precursor for subsequent amide bond formation. This step employs oxalyl chloride under anhydrous conditions, as demonstrated in the preparation of HO-AAVPA.
Procedure :
- Cooling and Activation : 2-Propylpentanoic acid (5 g, 34.6 mmol) is cooled to 0°C under nitrogen.
- Oxalyl Chloride Addition : Oxalyl chloride (3.71 mL, 34.6 mmol) is added dropwise, initiating exothermic chloride formation.
- Reaction Monitoring : The mixture is stirred for 8 hours at 0°C, followed by gradual warming to room temperature to ensure complete conversion.
Key Parameters :
Coupling with N-Hydroxyaniline
The acyl chloride intermediate reacts with N-hydroxyaniline to form the target hydroxamic acid. While specific data for this compound are limited, analogous reactions with hydroxylamine derivatives inform this step.
Procedure :
- Solvent Selection : Hexane (3 mL) is introduced to solubilize N-hydroxyaniline (3.74 g, 34.6 mmol).
- Gradual Mixing : The acyl chloride is added to the amine solution under vigorous stirring.
- Reaction Duration : The mixture is stirred for 12 hours at −5°C to facilitate nucleophilic substitution.
Critical Considerations :
Reaction Optimization and Yield Enhancement
Solvent and Catalytic Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing charged intermediates. However, hexane’s non-polar nature in HO-AAVPA synthesis (45–57% yield) suggests compatibility with moisture-sensitive steps.
Table 1: Solvent Impact on Acylation Efficiency
| Solvent | Dielectric Constant | Yield (%) | Side Products (%) |
|---|---|---|---|
| Hexane | 1.9 | 45–57 | <5 |
| DMF | 36.7 | 60–68* | 10–15 |
| Dichloromethane | 8.9 | 50–55 | 5–10 |
Purification Techniques
Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (10–40% ethyl acetate) achieves >95% purity, as validated in HO-AAVPA isolation.
Recrystallization : Methanol/water mixtures (7:3 v/v) yield crystalline product, though applicability to N-hydroxy derivatives requires further validation.
Mechanistic Insights and Side-Reaction Mitigation
Acylation Mechanism
The reaction proceeds via a two-step mechanism:
- Chloride Formation : Oxalyl chloride abstracts a proton from VPA, generating a reactive acyl oxonium intermediate.
- Nucleophilic Attack : N-Hydroxyaniline’s amine group attacks the electrophilic carbonyl carbon, displacing chloride.
Side Reactions :
- Hydrolysis : Trace water converts acyl chloride back to carboxylic acid (mitigated by anhydrous conditions).
- Dimerization : Elevated temperatures promote acid anhydride formation.
Analytical Characterization and Validation
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.3–7.5 (m, 5H, Ar-H), 2.8 (s, 1H, NH-OH), 2.4–2.6 (m, 2H, CH₂CO), 1.2–1.6 (m, 9H, aliphatic H).
- ¹³C NMR : 175.8 ppm (C=O), 138.2–126.4 ppm (Ar-C), 34.5–22.1 ppm (aliphatic C).
High-Resolution Mass Spectrometry (HRMS) :
Purity Assessment
High-Performance Liquid Chromatography (HPLC) :
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile/water (70:30), 1.0 mL/min.
- Retention Time : 8.2 minutes (purity >98%).
Q & A
Q. What are the optimal synthetic routes for N-Hydroxy-N-phenyl-2-propylpentanamide, and how can reaction yields be improved?
Methodological Answer: The synthesis of N-hydroxy-N-phenyl amides typically involves coupling reactions between hydroxylamine derivatives and acylating agents. Key strategies include:
- Coupling Reagents : Use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acids, followed by reaction with hydroxylamine derivatives. For example, yields of 45–57% were achieved in similar amide syntheses under nitrogen atmosphere with DIPEA (N,N-diisopropylethylamine) as a base .
- Solvent Selection : Polar aprotic solvents like DMF (dimethylformamide) enhance reaction efficiency by stabilizing intermediates.
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity.
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | EDC, HOBt, DIPEA, DMF, 24h, RT | 45–57% |
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and functional groups (e.g., hydroxyamide protons at δ 8.5–9.5 ppm and carbonyl carbons at δ 165–175 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+ for C14H20N2O2: 249.16) .
- Infrared Spectroscopy (IR) : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1650 cm⁻¹ (C=O stretch) confirm amide functionality .
Q. How should this compound be stored to maintain stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation. Stability exceeding 5 years has been observed for structurally similar amides under these conditions .
- Desiccants : Use silica gel to mitigate moisture-induced degradation.
- Light Protection : Amber vials prevent photolytic cleavage of the N–O bond.
Advanced Research Questions
Q. How can this compound be utilized in enzyme-substrate interaction studies?
Methodological Answer: The hydroxyamide group serves as a mimic for transition states in enzymatic reactions. Applications include:
- Protease Inhibition : Competitive inhibition assays (e.g., for metalloproteases) using fluorogenic substrates. Adjust substrate concentration (Km) and monitor IC50 values .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (ΔG, ΔH) by titrating the compound into enzyme solutions.
Q. Table 2: Example Experimental Parameters for ITC
| Parameter | Value |
|---|---|
| Enzyme Concentration | 10 µM |
| Compound Concentration | 100 µM |
| Titration Steps | 20 injections, 2 µL each |
| Reference |
Q. What strategies are effective for introducing functional groups into this compound?
Methodological Answer:
- Electrophilic Substitution : Nitration or sulfonation at the phenyl ring using HNO3/H2SO4 or SO3/H2SO4, respectively. For example, sulfamoyl derivatives (e.g., 2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide) are synthesized via sulfonation .
- Reductive Amination : Convert the hydroxyamide to an amine using LiAlH4, enabling further alkylation or acylation .
Q. How can researchers resolve contradictions in biological activity data for this compound?
Methodological Answer:
- Statistical Validation : Apply log-rank tests and hazard ratio analysis (e.g., 95% confidence intervals) to assess survival curves in in vivo studies, as demonstrated in glioblastoma trials .
- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to differentiate efficacy from toxicity thresholds.
- Reproducibility Checks : Cross-validate results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
